Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound features a chromenone core, characterized by a hydroxy group and a trifluoromethyl substituent, which contribute to its unique chemical properties. The compound's structure suggests potential applications in various scientific fields, including medicinal chemistry and materials science.
Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate is classified as a chromenone derivative. Chromenones are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, making this compound of significant interest in pharmacological research .
The synthesis of methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate typically involves several key steps:
The synthesis may require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis or continuous flow reactors may be employed to enhance efficiency.
The molecular formula of methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate is . The compound contains:
The molecular weight is approximately 440.36 g/mol. The structural representation can be derived from its SMILES notation: COC(=O)c1ccc(O)c2c1c(=O)c(OC2=O)c(c(c(c2)F)F)F
.
Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve varying temperatures, solvents, and catalysts to achieve optimal results.
The mechanism of action for methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate involves its interaction with biological macromolecules:
Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate is typically a solid at room temperature with specific melting points depending on purity.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 440.36 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in scientific research .
Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate has several potential applications:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7